4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine
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Description
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C18H15ClN6O3 and its molecular weight is 398.81. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Potential Applications
Antimicrobial Activities : The synthesis of novel 1,2,4-triazole derivatives has been explored, with some compounds demonstrating good or moderate antimicrobial activities against test microorganisms. This includes efforts to synthesize derivatives by reacting ester ethoxycarbonylhydrazones with primary amines, leading to compounds with potential use in antimicrobial treatment (Bektaş et al., 2007).
Heterocyclic Fused Rings Synthesis : Research has also focused on the synthesis of new heterocyclic compounds based on 5-aryl-1,3,4-oxadiazole. These synthesized compounds have been characterized and may offer a framework for developing new chemical entities with diverse biological activities (Abbas et al., 2017).
Antimicrobial and Anti-Proliferative Activities : Some studies have reported the synthesis of N-Mannich bases of 1,3,4-oxadiazole derivatives, showing notable antimicrobial and anti-proliferative activities. These compounds have been tested against various cancer cell lines, suggesting their potential in cancer research (Al-Wahaibi et al., 2021).
Chemical Reactions and Mechanisms : The interaction of 1,3,4-oxadiazolium salts with primary amines has been studied to understand the formation of s-triazolium salts and s-triazoles, shedding light on the chemical behavior of 1,3,4-oxadiazole derivatives (Boyd & Summers, 1971).
Nematocidal Activity : Novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide group were synthesized and evaluated for their nematocidal activities. Some compounds showed promising activity against Bursaphelenchus xylophilus, suggesting potential applications in agriculture (Liu et al., 2022).
Properties
IUPAC Name |
5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3,4-dimethoxyphenyl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6O3/c1-26-13-8-7-12(9-14(13)27-2)25-16(20)15(22-24-25)18-21-17(23-28-18)10-3-5-11(19)6-4-10/h3-9H,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTZZRRLTNPGAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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